

Physicochemical properties of Benzyl-PEG9-Boc for drug discovery

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Compound of Interest

Compound Name: **Benzyl-PEG9-Boc**

Cat. No.: **B12415805**

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Benzyl-PEG9-Boc: A Physicochemical Deep Dive for Drug Discovery

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This technical guide provides a comprehensive overview of the physicochemical properties of **Benzyl-PEG9-Boc**, a heterobifunctional linker increasingly utilized in targeted drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource on the known characteristics of this molecule, alongside generalized protocols for the assessment of similar compounds.

Core Physicochemical Properties

Benzyl-PEG9-Boc is a well-defined molecule with a precise number of polyethylene glycol (PEG) units, ensuring batch-to-batch consistency in length and molecular weight. This monodispersity is a critical attribute for the development of precisely engineered therapeutics.

Table 1: Physicochemical Properties of **Benzyl-PEG9-Boc**

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₂ O ₁₁	[1] [2]
Molecular Weight	588.73 g/mol	[1] [2]
Appearance	White to off-white solid or oil	General knowledge
Solubility	Data not publicly available. Expected to be soluble in many common organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some aqueous solubility.	
LogP	Experimentally determined value not publicly available.	
Storage Conditions	Store at -20°C for long-term stability. [1]	

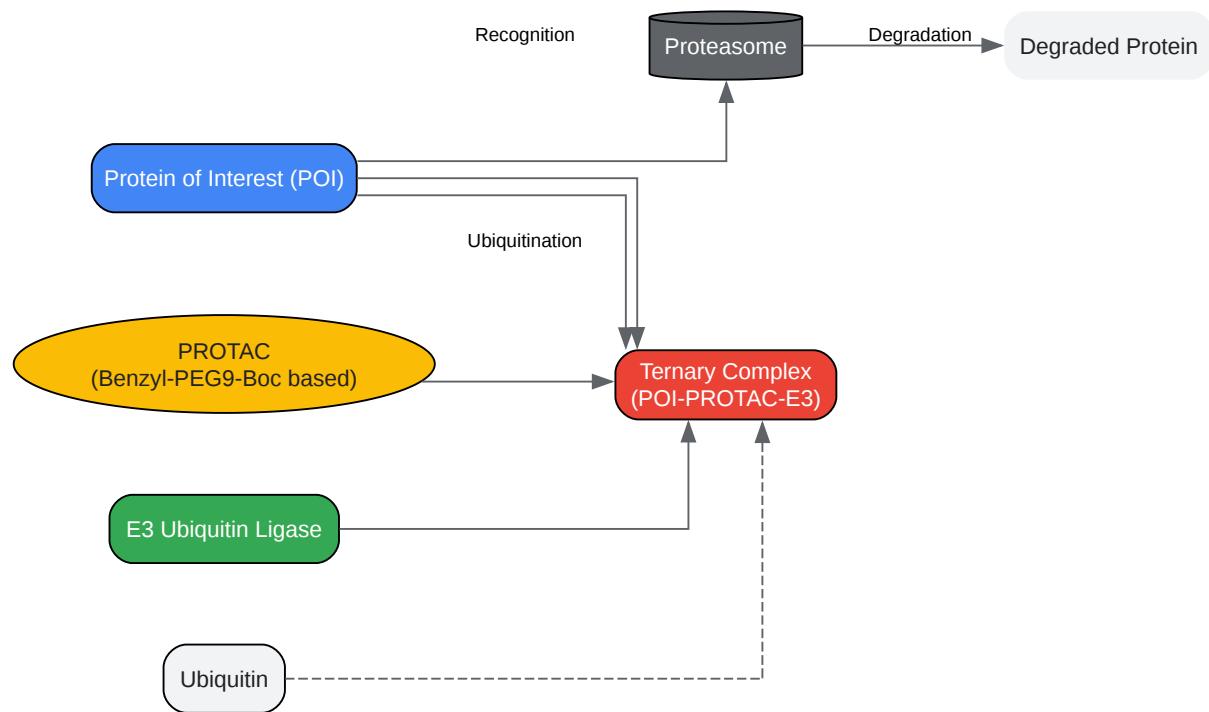
Note: Despite a thorough search of scientific literature, patent databases, and supplier technical data sheets, specific experimentally determined quantitative data for the solubility (in various solvents) and the octanol-water partition coefficient (LogP) of **Benzyl-PEG9-Boc** are not publicly available.

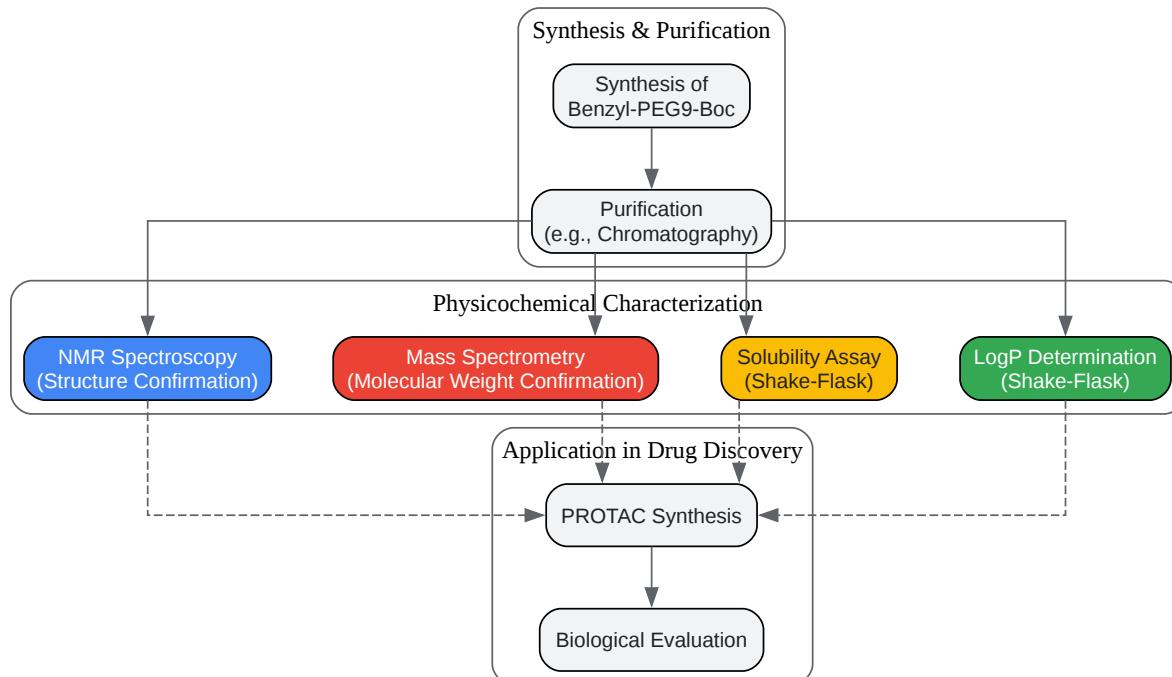
Role in Drug Discovery: A Key Linker for PROTACs

Benzyl-PEG9-Boc serves as a crucial building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the final molecule, such as solubility and cell permeability.

The nine-unit polyethylene glycol (PEG) chain in **Benzyl-PEG9-Boc** provides a flexible and hydrophilic spacer. This hydrophilicity can enhance the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules. The benzyl group serves as a protecting group for a hydroxyl or other functional group, which can be deprotected in a later synthetic step to allow for conjugation to either the POI ligand or the E3 ligase ligand. The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine, which can be readily removed under acidic conditions to reveal a reactive amine for subsequent conjugation.





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References

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